2,6-Dimethoxy-4-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol
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Overview
Description
2,6-Dimethoxy-4-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a phenolic core substituted with methoxy groups and a piperazine moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-4-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol typically involves the following steps:
Formation of the Phenolic Core: The phenolic core can be synthesized through the methylation of a suitable phenol derivative using methanol and a base such as sodium hydroxide.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where a phenylpiperazine derivative reacts with the phenolic core under basic conditions.
Formation of the Imino Linkage: The final step involves the formation of the imino linkage through a condensation reaction between the phenolic core and the piperazine derivative in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The phenolic core can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The imino linkage can be reduced to form secondary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Secondary amines.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
2,6-Dimethoxy-4-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials with specific chemical or physical properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic core and piperazine moiety can interact with active sites through hydrogen bonding, hydrophobic interactions, or π-π stacking. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
- 4-Allyl-2,6-dimethoxyphenol
- 2,6-Dimethoxy-4-methylphenol
- 2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol
Comparison:
- 4-Allyl-2,6-dimethoxyphenol: Similar phenolic core but with an allyl group instead of the piperazine moiety. It has different reactivity and biological activity.
- 2,6-Dimethoxy-4-methylphenol: Similar phenolic core but with a methyl group. It is less complex and has different applications.
- 2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol: Similar phenolic core but with a propenyl group. It has different chemical properties and potential applications.
2,6-Dimethoxy-4-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H23N3O3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2,6-dimethoxy-4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]phenol |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-12-15(13-18(25-2)19(17)23)14-20-22-10-8-21(9-11-22)16-6-4-3-5-7-16/h3-7,12-14,23H,8-11H2,1-2H3/b20-14+ |
InChI Key |
LHNFFGQIUILGJP-XSFVSMFZSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=N/N2CCN(CC2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NN2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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